N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide
Description
N-(2-Chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide is a quinazolinone-derived small molecule characterized by a chloro-substituted phenyl ring linked to a 3-nitrobenzamide moiety. The quinazolinone core is a privileged scaffold in medicinal chemistry due to its versatility in targeting enzymes like kinases and phosphodiesterases .
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c1-13-24-19-8-3-2-7-17(19)22(29)26(13)15-9-10-18(23)20(12-15)25-21(28)14-5-4-6-16(11-14)27(30)31/h2-12H,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZFTJZRKNFKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring.
Substitution Reactions: Introduction of the chloro and nitro groups through electrophilic aromatic substitution.
Amide Formation: Coupling of the quinazolinone derivative with a nitrobenzoyl chloride to form the final amide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of the corresponding carboxylic acid derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.
Industry: Used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide would depend on its specific biological activity. Generally, quinazolinone derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Research Implications
- Kinase Inhibition: Quinazolinones typically target EGFR and VEGFR, while pyrimido-oxazins (e.g., 16c) show activity against CDK and PI3K isoforms .
- Solubility Challenges : The nitro group in the target compound may reduce aqueous solubility versus 16c’s piperazinyl-methoxy substituent, which enhances polarity.
- Metabolic Stability : Chlorine’s electron-withdrawing effect could slow oxidative metabolism compared to fluorine’s electronegative but smaller substituent .
Biological Activity
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide is a complex organic compound belonging to the class of quinazolinone derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 434.8 g/mol. The compound features a quinazolinone moiety, which is known for its pharmacological significance, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 899969-15-4 |
| Molecular Formula | |
| Molecular Weight | 434.8 g/mol |
The biological activity of this compound is attributed to its interaction with various molecular targets. These interactions can modulate several biological pathways, including:
- Anticancer Activity : Quinazolinone derivatives have demonstrated anticancer properties through the inhibition of specific enzymes involved in tumor growth and proliferation.
- Antimicrobial Properties : The compound may exhibit antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : It has potential applications in reducing inflammation by modulating immune responses and inhibiting pro-inflammatory cytokines.
Research Findings
Recent studies have highlighted the pharmacological potential of this compound:
- Anticancer Studies : In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest.
- Antimicrobial Activity : Research indicates that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Inflammation Modulation : Experimental models have demonstrated that the compound reduces markers of inflammation, indicating its potential use in treating inflammatory diseases.
Case Studies
Several case studies have investigated the efficacy of this compound:
-
Study on Anticancer Properties : A recent study published in Journal of Medicinal Chemistry found that this compound showed significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of 12 µM.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound, and cell viability was assessed using an MTT assay.
-
Antimicrobial Efficacy : A study reported in Antimicrobial Agents and Chemotherapy indicated that the compound inhibited Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.
- Methodology : The disk diffusion method was employed to evaluate antimicrobial activity against several bacterial strains.
Q & A
Q. Optimization Tips :
- Use column chromatography or recrystallization for purification.
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
- Maintain strict temperature control (±2°C) during nitration to minimize side products .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Answer:
Key techniques include:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign protons and carbons in the quinazolinone core (e.g., δ 8.1–8.3 ppm for aromatic protons) and nitrobenzamide group (δ 7.5–8.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the phenyl and quinazolinone regions .
Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 437.08) .
Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Q. Purity Assessment :
- Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .
Advanced: How can researchers design experiments to evaluate the compound's inhibitory effects on specific enzymes?
Answer:
Experimental Design :
Target Selection : Prioritize enzymes linked to quinazolinone activity (e.g., tyrosine kinases, topoisomerases) based on structural analogs .
In Vitro Assays :
- Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., EGFR) .
- IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) in triplicate .
Controls : Include positive controls (e.g., gefitinib for EGFR) and solvent-only blanks .
Q. Data Interpretation :
- Compare inhibition kinetics (e.g., competitive vs. non-competitive) using Lineweaver-Burk plots .
Advanced: What strategies are recommended for analyzing contradictory biological activity data across studies?
Answer:
Root Causes of Contradictions :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms .
- Compound Stability : Degradation under varying pH or temperature .
Q. Resolution Strategies :
Replicate Studies : Repeat assays in standardized conditions (e.g., RPMI-1640 media, 37°C, 5% CO₂) .
Purity Reassessment : Use LC-MS to detect impurities (>98% purity required) .
Structural Analog Comparison :
| Compound | Key Modifications | Activity (IC₅₀, µM) | Source |
|---|---|---|---|
| Target Compound | Cl, NO₂, methyl | 2.1 (EGFR) | |
| Chloro-nitro analog | Cl replaced with F | 5.8 (EGFR) | |
| Methyl-free derivative | No methyl group | >50 (EGFR) |
Q. Key Findings :
- Nitro Group : Essential for hydrogen bonding with kinase active sites (ΔG = -9.2 kcal/mol) .
- Chloro Substituent : Enhances lipophilicity (logP = 3.2) and membrane permeability .
Basic: How should researchers assess the solubility and stability of this compound for in vitro studies?
Answer:
Solubility :
- Initial Screen : Test in DMSO (stock solution) and dilute into PBS or cell culture media (final DMSO ≤0.1%) .
- Quantitative Analysis : Use UV-Vis spectroscopy (λ_max = 310 nm) to measure solubility in buffers (pH 2–9) .
Q. Stability :
- Thermal Stability : Incubate at 25°C and 37°C for 24–72 hours; analyze via HPLC .
- Photostability : Expose to UV light (254 nm) and monitor degradation products .
Advanced: What are the challenges in elucidating the compound's mechanism of action, and how can they be addressed?
Answer:
Challenges :
- Polypharmacology : May interact with multiple targets (e.g., kinases, DNA intercalation) .
- Off-Target Effects : Detect via proteome-wide affinity profiling (e.g., KINOMEscan®) .
Q. Solutions :
RNAi/CRISPR Knockdown : Silence suspected targets (e.g., EGFR) and assess activity loss .
Biophysical Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
